5-Bromo-2-(3-chlorophenoxy)pyrimidine
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Overview
Description
5-Bromo-2-(3-chlorophenoxy)pyrimidine is a versatile small molecule scaffold used in various chemical and biological research applications. It is characterized by the presence of a bromine atom at the 5-position and a 3-chlorophenoxy group attached to the 2-position of the pyrimidine ring. This compound is known for its potential in medicinal chemistry and as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-chlorophenoxy)pyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . This method allows for the selective bromination at the C-5 position of the pyrimidine ring. Other brominating agents such as N-bromosuccinimide (NBS) in dimethylformamide (DMF) can also be used .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(3-chlorophenoxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (MCPBA).
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-Bromo-2-(3-chlorophenoxy)pyrimidine is widely used in scientific research due to its versatility:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Biological Research: Used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Employed in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3-chlorophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of a chlorophenoxy group.
Uniqueness
5-Bromo-2-(3-chlorophenoxy)pyrimidine is unique due to the presence of both bromine and chlorophenoxy groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable scaffold in the synthesis of complex molecules.
Properties
IUPAC Name |
5-bromo-2-(3-chlorophenoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMQVRMZSPQBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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